
2-Chloro-4,5-dimethyl-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,5-dimethyl-3-nitropyridine is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridine, characterized by the presence of chlorine, methyl, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethyl-3-nitropyridine typically involves the nitration and chlorination of pyridine derivatives. One common method starts with 2,6-dimethyl-4-pyrone as a raw material. The process involves the following steps :
Ammonolysis Aromatization Reaction: The raw material undergoes ammonolysis aromatization with triphenylmethylamine under the catalysis of Lewis acid to obtain a 2,6-dimethyl-1-triphenylmethyl pyrone crude product.
Chlorination and Deprotection: The crude product is then chlorinated and deprotected in the presence of phosphorus oxychloride to yield 4-chloro-2,6-dimethylpyridine.
Nitration: Finally, nitration of 4-chloro-2,6-dimethylpyridine with a dehydrating agent and nitric acid produces this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing the formation of by-products. The process involves similar steps as the laboratory synthesis but on a larger scale, with optimized reaction conditions and purification techniques to ensure high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,5-dimethyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-Chloro-4,5-dimethyl-3-aminopyridine.
Oxidation: Formation of this compound carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,5-dimethyl-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Chemical Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,5-dimethyl-3-nitropyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the chlorine and methyl groups influence the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-methyl-3-nitropyridine
- 4-Chloro-2,6-dimethyl-3-nitropyridine
- 2-Chloro-5-nitropyridine
Uniqueness
2-Chloro-4,5-dimethyl-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both methyl groups at the 4 and 5 positions, along with the nitro and chloro groups, makes it a versatile intermediate for various synthetic applications .
Eigenschaften
Molekularformel |
C7H7ClN2O2 |
|---|---|
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
2-chloro-4,5-dimethyl-3-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-9-7(8)6(5(4)2)10(11)12/h3H,1-2H3 |
InChI-Schlüssel |
QYAWTAXDLAJTOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1C)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B15331595.png)
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)
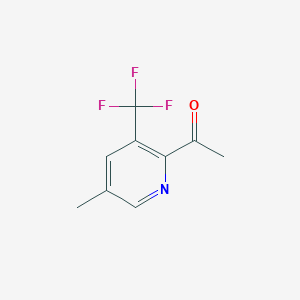
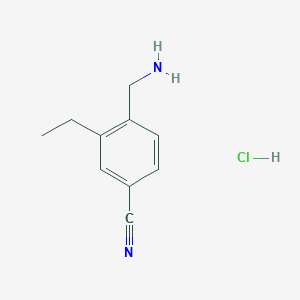
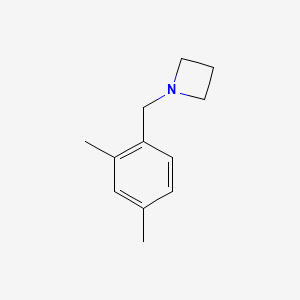

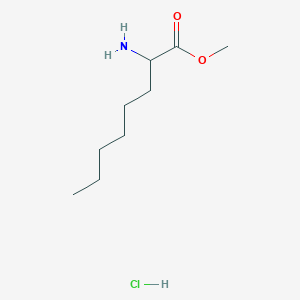


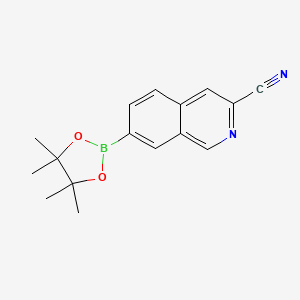
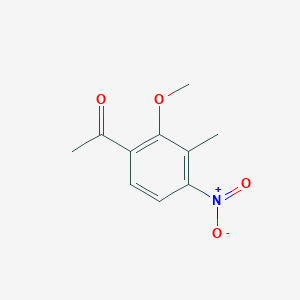

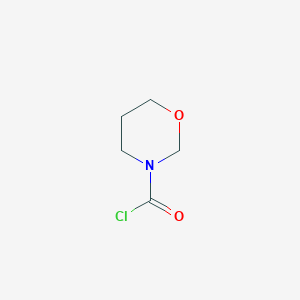
![1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol](/img/structure/B15331676.png)
